1-Ethylazetidin-3-amine
Overview
Description
1-Ethylazetidin-3-amine is a cyclic aliphatic amine. It has a molecular weight of 100.16 . The IUPAC name for this compound is 1-ethyl-3-azetidinamine .
Synthesis Analysis
A straightforward one-step synthesis of azetidine-3-amines, starting from a bench-stable, commercial material has been presented . The reaction tolerates functional groups commonly encountered in biological, medicinal, and agro-chemistry, and proceeds in moderate-to-high yield with secondary amines, and moderate-to-low yield with primary amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2/c1-2-7-3-5(6)4-7/h5H,2-4,6H2,1H3 . This compound has a unique structural and chemical properties.The compound is solid in physical form . The storage temperature is in an inert atmosphere, 2-8C .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
1-Ethylazetidin-3-amine plays a significant role in the synthesis of various pharmaceutical compounds. For instance, it is a key intermediate in the production of premafloxacin, an antibiotic for treating pathogens in veterinary medicine (Fleck et al., 2003). Additionally, it is involved in the preparation of β-lactam antibiotics, which are crucial in the healthcare industry for treating bacterial infections (Cainelli et al., 1998).
Chemical Synthesis and Catalysis
In chemical synthesis, this compound is utilized in various catalytic processes. For example, it is involved in the one-pot conversion of carbon dioxide, ethylene oxide, and amines to 3-aryl-2-oxazolidinones, demonstrating its utility in creating complex chemical structures (Wang et al., 2014). This showcases its role in developing new methodologies for chemical synthesis.
Development of Functionalized Azetidines
This compound is instrumental in the synthesis of functionalized azetidines, which are valuable in medicinal chemistry. Research demonstrates its use in preparing 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines, indicating its versatility in creating diverse chemical entities (Stankovic et al., 2013).
Antimicrobial Applications
Studies show that compounds derived from this compound exhibit antimicrobial potential. For example, polymers with terminal quarternary ammonium groups synthesized from this compound have shown effectiveness against bacteria like Staphylococcus aureus (Waschinski & Tiller, 2005). This indicates its potential in developing new antimicrobial agents.
Enhancing Analytical and Diagnostic Techniques
This compound is also used in enhancing the efficiency of analytical and diagnostic techniques. For instance, it has been employed for crosslinking antibodies on amine-functionalized platforms in immunodiagnostic applications, proving its utility in bioanalytical methodologies (Vashist, 2012).
Safety and Hazards
Properties
IUPAC Name |
1-ethylazetidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-2-7-3-5(6)4-7/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLNTZCAUWRAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55438-58-9 | |
Record name | 1-ethylazetidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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